N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C13H21N3O4 and its molecular weight is 283.328. The purity is usually 95%.
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Scientific Research Applications
Conversion of Plant Biomass to Furan Derivatives
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal in transforming plant biomass into valuable chemicals, fuels, and materials. These compounds offer sustainable alternatives to non-renewable hydrocarbon sources. Research highlights the potential of HMF and its derivatives in producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and other chemicals, indicating a significant future extension in their applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Biphasic Dehydration of Sugars to 5-Hydroxymethylfurfural and Furfural
The valorization of sugars from lignocellulosic biomass into furfural and 5-HMF is a growing interest area due to their utility as chemical building blocks. The review discusses solvent selection in green chemistry and operational conditions for biphasic dehydration processes, highlighting the performance of solvents like ethyl acetate and methyl propionate in the in-situ extraction of furans, suggesting a green approach to chemical synthesis (Esteban, Vorholt, & Leitner, 2020).
Electrochemical Surface Finishing and Energy Storage
Research into electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) discusses advancements in electroplating and energy storage. Haloaluminate RTILs and solvent mixtures have seen renewed interest due to modern technological applications, indicating potential use cases in industrial processes (Tsuda, Stafford, & Hussey, 2017).
Mechanism of Action
Target of Action
Furan derivatives are known to have a wide range of biological activities .
Mode of Action
Furan derivatives are known for their considerable chemical reactivity , which may suggest that this compound interacts with its targets in a similar manner.
Biochemical Pathways
Furan derivatives are known to be efficiently catalyzed from biomass , suggesting that this compound may interact with biochemical pathways related to biomass conversion.
Pharmacokinetics
The compound’s furan structure suggests it may have good bioavailability due to the lipophilic nature of furan rings .
Result of Action
Furan derivatives are known for their substantial biological activity , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s furan structure suggests it may be sensitive to oxidative conditions
Properties
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-16(2)7-6-15-13(19)12(18)14-5-3-11(17)10-4-8-20-9-10/h4,8-9,11,17H,3,5-7H2,1-2H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZTVWVJKKLSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCCC(C1=COC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.